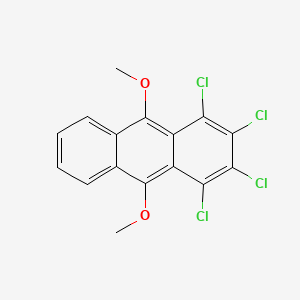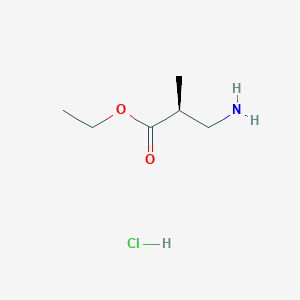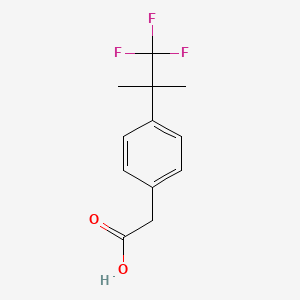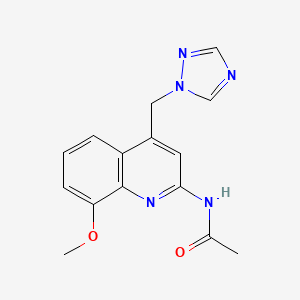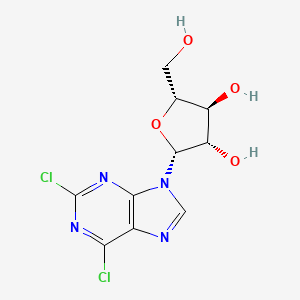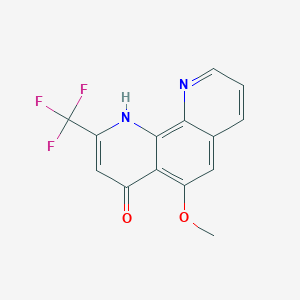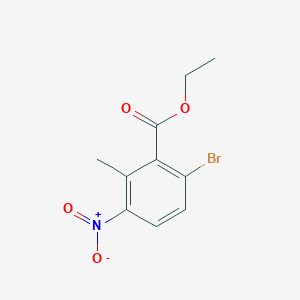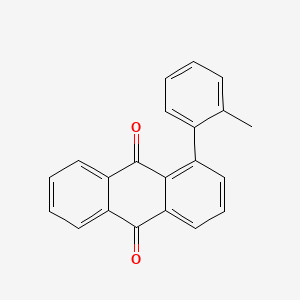
1-(2-Methylphenyl)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(o-Tolyl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features an anthracene backbone with a 9,10-dione substitution and an o-tolyl group attached to the anthracene ring. This structural configuration imparts unique photophysical and chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)anthracene-9,10-dione can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of anthracene with o-tolyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 1-(o-tolyl)anthracene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium. This method provides a straightforward approach to introduce the 9,10-dione functionality.
Industrial Production Methods
Industrial production of 1-(o-Tolyl)anthracene-9,10-dione often employs large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
化学反应分析
Types of Reactions
1-(o-Tolyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 9,10-dione functionality to dihydroxy or hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene ring, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Introduction of various functional groups onto the anthracene ring.
科学研究应用
1-(o-Tolyl)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 1-(o-Tolyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s photophysical properties enable it to participate in electron transfer reactions, making it useful in photodynamic therapy and as a photosensitizer. Its ability to undergo redox reactions also contributes to its biological activities, including the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
相似化合物的比较
1-(o-Tolyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
9,10-Anthraquinone: The parent compound with similar redox properties but lacking the o-tolyl group.
1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments, with different substitution patterns affecting its properties.
9,10-Diphenylanthracene: A derivative with phenyl groups that influence its photophysical behavior.
The uniqueness of 1-(o-Tolyl)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
20600-72-0 |
|---|---|
分子式 |
C21H14O2 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14O2/c1-13-7-2-3-8-14(13)15-11-6-12-18-19(15)21(23)17-10-5-4-9-16(17)20(18)22/h2-12H,1H3 |
InChI 键 |
HQFYEFYEKUSUAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


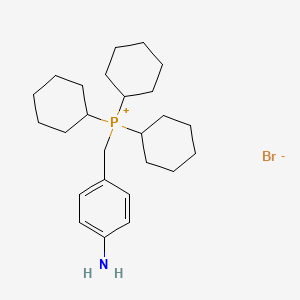
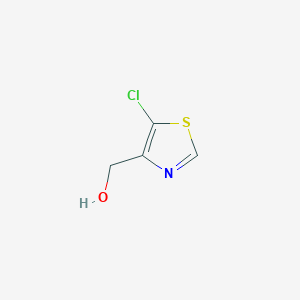
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B13137692.png)
![3-Oxazolidinyloxy, 2-[(6R)-9-hydroxy-13,13-dimethyl-9-oxido-4-oxo-6-[[(1-oxohexadecyl)oxy]methyl]-5,8,10-trioxa-13-azonia-9-phosphatetradec-1-yl]-4,4-dimethyl-2-tridecyl-, inner salt](/img/structure/B13137699.png)


